4-[2-(4-Bromophenoxy)ethyl]pyridine
CAS No.: 1183352-95-5
Cat. No.: VC3053057
Molecular Formula: C13H12BrNO
Molecular Weight: 278.14 g/mol
* For research use only. Not for human or veterinary use.
![4-[2-(4-Bromophenoxy)ethyl]pyridine - 1183352-95-5](/images/structure/VC3053057.png)
Specification
CAS No. | 1183352-95-5 |
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Molecular Formula | C13H12BrNO |
Molecular Weight | 278.14 g/mol |
IUPAC Name | 4-[2-(4-bromophenoxy)ethyl]pyridine |
Standard InChI | InChI=1S/C13H12BrNO/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10H2 |
Standard InChI Key | QRAIIELMDUHSRR-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1OCCC2=CC=NC=C2)Br |
Canonical SMILES | C1=CC(=CC=C1OCCC2=CC=NC=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
4-[2-(4-Bromophenoxy)ethyl]pyridine is a pyridine derivative characterized by a specific substitution pattern. The compound is identified by CAS number 1183352-95-5 and has a molecular formula of C₁₃H₁₂BrNO with a corresponding molecular weight of 278.148 g/mol . The structure consists of a pyridine ring with a 4-bromophenoxyethyl group attached at the 4-position, creating a molecule with multiple functional sites.
Structural Classification
This compound belongs to the class of aromatic heterocycles, specifically classified as a pyridine derivative. The pyridine core is a six-membered aromatic ring containing five carbon atoms and one nitrogen atom, which contributes significantly to the chemical behavior of the molecule. The presence of the 4-bromophenoxy substituent adds complexity and unique reactivity patterns to the compound.
Structural Representation
The structural arrangement of 4-[2-(4-Bromophenoxy)ethyl]pyridine features three key components:
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A pyridine ring with a nitrogen at position 1
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An ethyl linker attached at position 4 of the pyridine ring
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A 4-bromophenoxy group connected to the ethyl chain
This arrangement creates a molecule with distinct regions that can participate in various chemical interactions and reactions.
Physical and Chemical Properties
Chemical Properties
The chemical behavior of 4-[2-(4-Bromophenoxy)ethyl]pyridine is governed by several structural features:
These features collectively contribute to the compound's reactivity profile and its utility in synthetic chemistry applications.
Comparative Properties
The table below presents a comparison of 4-[2-(4-Bromophenoxy)ethyl]pyridine with structurally related compounds:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Distinction |
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4-[2-(4-Bromophenoxy)ethyl]pyridine | 1183352-95-5 | C₁₃H₁₂BrNO | 278.148 | Pyridine substituted at position 4 |
2-(4-Bromophenoxy)pyridine | 4783-82-8 | C₁₁H₈BrNO | Not specified | Pyridine substituted at position 2 |
1-[2-(4-Bromophenoxy)ethyl]piperidine | 836-58-8 | C₁₃H₁₈BrNO | Not specified | Piperidine instead of pyridine |
2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine | 669716-58-9 | C₁₅H₁₆BrNO | 306.20 | Additional ethyl group at position 5 |
Synthesis Methods
General Synthetic Approaches
The synthesis of 4-[2-(4-Bromophenoxy)ethyl]pyridine can be approached through several methodologies, utilizing different starting materials and reaction conditions. These methods typically involve strategic formation of the key bonds in the molecule, particularly the connection between the pyridine ring and the bromophenoxyethyl substituent.
Alkylation Strategy
One common method for synthesizing 4-[2-(4-Bromophenoxy)ethyl]pyridine involves the alkylation of pyridine with a suitable electrophile. This approach typically requires:
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Activation of the pyridine ring at the 4-position
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Introduction of the 2-(4-bromophenoxy)ethyl group through appropriate leaving groups
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Optimization of reaction conditions to improve selectivity and yield
Optimized Synthesis Route
Applications and Significance
Medicinal Chemistry Applications
4-[2-(4-Bromophenoxy)ethyl]pyridine holds particular interest in medicinal chemistry due to its structural features that make it valuable for drug development. The compound's utility in this field stems from:
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The presence of a pyridine ring, which is a privileged structure in many pharmaceutical compounds
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The bromine substituent, which provides a handle for further functionalization
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The flexible ethyl linker, which can contribute to favorable binding conformations with biological targets
Materials Science Applications
Beyond medicinal chemistry, 4-[2-(4-Bromophenoxy)ethyl]pyridine has potential applications in materials science. The compound's structural features could contribute to the development of materials with specific properties, including:
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Coordination polymers leveraging the pyridine nitrogen
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Functionalized materials utilizing the bromophenoxy moiety
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Specialized coatings or films incorporating the compound's unique structural elements
Role as a Chemical Building Block
Perhaps the most significant application of 4-[2-(4-Bromophenoxy)ethyl]pyridine is its use as a building block for more complex molecules. The compound's multiple functional sites allow for selective modifications and incorporations into larger molecular frameworks, making it valuable in the synthesis of:
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Advanced pharmaceutical intermediates
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Novel ligands for catalysis
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Functionalized materials with specific properties
Reaction Chemistry
Characteristic Reactions
The reaction chemistry of 4-[2-(4-Bromophenoxy)ethyl]pyridine is influenced by the functional groups present in its structure. Key reaction sites include:
Structure-Activity Relationships
Structural Features Influencing Activity
The structure of 4-[2-(4-Bromophenoxy)ethyl]pyridine contains several key features that influence its chemical and potentially biological activity:
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The position of substitution on the pyridine ring (position 4) affects the electronic distribution and reactivity of the heterocycle
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The ethyl linker provides conformational flexibility that can impact molecular recognition processes
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The para-bromophenoxy group introduces both steric and electronic factors that influence reactivity and binding interactions
Comparative Analysis with Structural Analogs
Comparing 4-[2-(4-Bromophenoxy)ethyl]pyridine with its structural analogs reveals important structure-activity considerations:
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2-(4-Bromophenoxy)pyridine differs in the attachment position on the pyridine ring, which significantly alters the electronic properties and reactivity profile
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1-[2-(4-Bromophenoxy)ethyl]piperidine replaces the pyridine with a piperidine ring, changing the basicity and conformational preferences of the molecule
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2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine includes an additional ethyl substituent that modifies the electronic and steric properties of the pyridine ring
These structural variations can lead to significant differences in chemical behavior, biological activity, and application potential.
Current Research Directions
Synthetic Methodology Development
Current research involving 4-[2-(4-Bromophenoxy)ethyl]pyridine likely focuses on developing improved synthetic methodologies to access the compound and its derivatives more efficiently. The reported synthesis yield of 85.3% suggests that considerable optimization work has already been conducted , but continued efforts may aim to:
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Reduce the use of harsh reagents or conditions
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Implement more sustainable synthetic approaches
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Develop one-pot or cascade reactions to streamline the synthesis
Application Exploration
Research into the applications of 4-[2-(4-Bromophenoxy)ethyl]pyridine continues to expand, particularly in:
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Drug discovery programs targeting specific biological pathways
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Development of new materials with tailored properties
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Exploration of catalytic applications leveraging the compound's structural features
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